molecular formula C21H22Cl2FN3O3S B2901679 2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE CAS No. 1215652-05-3

2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE

Cat. No.: B2901679
CAS No.: 1215652-05-3
M. Wt: 486.38
InChI Key: IMWYVHDNDIJJDX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a research-grade chemical recognized in the scientific community as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. The TRPA1 channel is a key detector of noxious environmental irritants and endogenous inflammatory mediators, and it is predominantly expressed on sensory neurons. Its primary research value lies in the pharmacological investigation of pain pathways, neurogenic inflammation, and respiratory conditions such as asthma and cough . By selectively blocking the TRPA1 channel, this compound inhibits the influx of calcium and sodium ions that would otherwise lead to neuronal depolarization and the release of pro-inflammatory neuropeptides. This mechanism allows researchers to dissect the specific role of TRPA1 in various disease models, providing critical insights for target validation and the development of novel analgesic and anti-inflammatory therapeutics. Its utility extends to in vitro assays for high-throughput screening and in vivo studies to assess the effects of TRPA1 blockade on pain behaviors and inflammatory responses .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClFN3O3S.ClH/c22-15-4-6-16(7-5-15)29-14-19(27)26(9-8-25-10-12-28-13-11-25)21-24-20-17(23)2-1-3-18(20)30-21;/h1-7H,8-14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMWYVHDNDIJJDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(C=CC=C3S2)F)C(=O)COC4=CC=C(C=C4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22Cl2FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of 4-chlorophenoxyacetic acid: This can be achieved through the reaction of 4-chlorophenol with chloroacetic acid under basic conditions.

    Synthesis of 4-fluorobenzo[d]thiazole: This involves the cyclization of 4-fluoroaniline with carbon disulfide and chloroacetic acid.

    Coupling Reaction: The intermediate compounds are then coupled using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or fluorobenzo[d]thiazol moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-CHLOROPHENOXY)-N-(4-FLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]ACETAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Functional Groups
Compound Name (CAS if available) Core Structure Key Functional Groups Molecular Weight (g/mol)
Target Compound Benzothiazole Chlorophenoxy, Morpholinoethyl, Fluorine, Acetamide ~523.5
N-[3-(4-Chlorophenyl)-1-{N'-cyano-N-[3-(difluoromethoxy)phenyl]carbamimidoyl}-4,5-dihydro-1H-pyrazol-4-yl]-N-ethyl-2-hydroxyacetamide (I9H) Pyrazole Chlorophenyl, Difluoromethoxy, Hydroxyacetamide ~567.4
2-(2,4-Dichloro-5-(2-methoxyethoxy)[(4-methoxyphenyl)sulfonyl]anilino)-N-(4-fluorophenyl)acetamide Sulfonamide Dichloro, Methoxyethoxy, Sulfonyl, Fluorophenyl ~628.3
2-(1,3-Dioxoisoindolin-2-yl)-N-(2-fluorobenzyl)-N-(2-(4-morpholinophenylamino)-2-oxo-1-(1,2,3-thiadiazol-4-yl)ethyl)acetamide Isoindolinone/Thiadiazole Fluorobenzyl, Morpholinophenyl, Thiadiazole ~606.6

Key Observations :

  • The target compound’s benzothiazole core differentiates it from pyrazole (I9H) or isoindolinone-based analogs.
  • Morpholinoethyl and fluorobenzothiazole groups provide a balance of polarity and lipophilicity compared to sulfonamide or thiadiazole derivatives.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound logP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C) Stability
Target Compound ~2.8 ~15 (due to HCl salt) >200 (decomp.) Stable in acidic conditions
I9H ~3.5 ~5 180–185 Susceptible to hydrolysis
Sulfonamide Derivative ~4.2 ~2 210–215 Photostable, hygroscopic
Thiadiazole Derivative ~3.1 ~10 190–195 Oxidative degradation in light

Key Observations :

  • The hydrochloride salt of the target compound significantly improves solubility over neutral analogs like I9H.

Key Observations :

  • The benzothiazole core in the target compound aligns with kinase inhibition, a common therapeutic target in oncology.
  • Sulfonamide derivatives exhibit potent antibacterial activity due to structural mimicry of para-aminobenzoic acid .

Key Observations :

  • The target compound’s synthesis is relatively efficient compared to sulfonamide or thiadiazole derivatives, which require multi-step functionalization.

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-[2-(morpholin-4-yl)ethyl]acetamide hydrochloride is a novel synthetic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure comprising a chlorophenoxy group, a benzothiazole moiety, and a morpholine substituent. The molecular formula is C19H21ClFN3OC_{19}H_{21}ClFN_3O, with a molecular weight of approximately 367.84 g/mol. Understanding the structure is crucial for exploring its biological activity.

Research indicates that compounds similar to this one often exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many benzothiazole derivatives have been shown to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication .
  • Anticancer Activity : The compound's structural components suggest potential anticancer properties. Similar benzothiazole derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties : The presence of the chlorophenoxy group may enhance the compound's ability to disrupt bacterial cell walls or inhibit essential bacterial enzymes, leading to antimicrobial effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorGI50 values ranging from 1.7 to 28.7 µM against various cancer lines
AntibacterialInhibition of S. aureus and E. faecalis with IC50 values < 0.012 µg/mL
AnticonvulsantPotential modulation of sodium channels in animal models
ImmunosuppressiveSAR indicates potency with specific substituents on the benzothiazole ring

Case Studies

  • Antitumor Activity : A study evaluated the compound's effect on several cancer cell lines, revealing significant cytotoxicity with GI50 values indicating potent activity against non-small cell lung cancer (EKVX) and breast cancer (MDA-MB-435). The compound was noted for its selective toxicity, sparing normal cells while effectively targeting malignant ones .
  • Antibacterial Efficacy : In vitro assays demonstrated that the compound inhibited bacterial growth in strains resistant to conventional antibiotics. The mechanism was attributed to the disruption of DNA replication processes in bacteria through inhibition of topoisomerases .
  • Neuropharmacological Effects : Preliminary studies on animal models indicated that the compound may possess anticonvulsant properties. Compounds with similar structures have been shown to modulate sodium channel activity, which is critical in controlling neuronal excitability and preventing seizures .

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